ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including Friedel-Crafts acylation, sulfonylation, and esterification reactions The process begins with the acylation of a benzofuran derivative using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chlorideFinally, the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran core may also interact with cellular receptors, modulating various biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives and sulfonamide-containing compounds. Similar compounds include:
Ethyl 2-methyl-5-{(4-methylbenzoyl)oxy}-1-benzofuran-3-carboxylate: Lacks the sulfonamide group, resulting in different chemical reactivity and biological activity.
Indole derivatives: Share a similar heterocyclic structure but differ in their functional groups and biological properties.
Sulfonamide drugs: Contain the sulfonamide group but have different core structures and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H25NO6S |
---|---|
Molecular Weight |
491.6g/mol |
IUPAC Name |
ethyl 2-methyl-5-[(4-methylbenzoyl)-(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H25NO6S/c1-5-33-27(30)25-19(4)34-24-15-12-21(16-23(24)25)28(26(29)20-10-6-17(2)7-11-20)35(31,32)22-13-8-18(3)9-14-22/h6-16H,5H2,1-4H3 |
InChI Key |
VJOAZKYEPCMPEG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)C |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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